(R)-1-(2-Bromobenzyl)pyrrolidin-3-amine dihydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a bromobenzyl group attached to a pyrrolidine ring, which is further substituted with an amine group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound can be sourced from various chemical suppliers and is often used in research and development settings. Safety data sheets and product specifications are typically available from suppliers such as Kishida Chemical Co., Ltd., which provides detailed information on handling and safety precautions .
This compound can be classified under several categories:
The synthesis of (R)-1-(2-Bromobenzyl)pyrrolidin-3-amine dihydrochloride generally involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity. Optimization techniques such as continuous flow synthesis may also be employed to enhance efficiency.
The molecular formula of (R)-1-(2-Bromobenzyl)pyrrolidin-3-amine dihydrochloride is . The structure consists of a pyrrolidine ring bonded to a bromobenzyl moiety, with the amine group located at the 3-position of the pyrrolidine ring.
(R)-1-(2-Bromobenzyl)pyrrolidin-3-amine dihydrochloride can participate in various chemical reactions:
These reactions are typically carried out under controlled conditions to prevent side reactions and ensure selectivity.
The mechanism by which (R)-1-(2-Bromobenzyl)pyrrolidin-3-amine dihydrochloride exerts its biological effects is linked to its interaction with specific receptors in the body. As a pyrrolidine derivative, it may modulate chemokine receptors or other targets involved in signaling pathways related to inflammation or immune response.
Research indicates that similar compounds have shown promise in modulating receptor activity, potentially influencing cellular responses involved in various diseases .
(R)-1-(2-Bromobenzyl)pyrrolidin-3-amine dihydrochloride has several scientific uses:
The pyrrolidin-3-amine scaffold serves as a chiral building block for pharmaceuticals such as Avanafil and Elbasvir . Two dominant strategies exist for its enantioselective synthesis: chiral pool derivation and asymmetric de novo construction. Proline or 4-hydroxyproline reduction using LiAlH₄ or LiBH₄ achieves >98% ee but requires N-protection/deprotection sequences, lowering overall yields (typically 45-60%) [6]. Alternatively, catalytic asymmetric hydrogenation of enamine precursors offers higher atom economy. A Ru-catalyzed hydrogenation of 3-ketopyrrolidines using (S)-BINAP ligands affords (R)-pyrrolidin-3-ols with 92-95% ee, followed by Mitsunobu amination or Curtius rearrangement to install the amine functionality [6]. Recently, C(sp³)-H activation methodologies enable direct stereocontrolled amination; nickel-catalyzed intramolecular C–H amination of ω-azido carbamates yields enantiopure pyrrolidines via radical rebound mechanisms [1] [5].
Table 1: Enantioselective Pyrrolidin-3-amine Synthesis Methods
Method | Conditions | ee (%) | Yield (%) | Limitations |
---|---|---|---|---|
Chiral Pool (Proline) | LiAlH₄/THF, 0°C; Deprotection | >99 | 50-65 | Multi-step, cost-intensive |
Asymmetric Hydrogenation | Ru-(S)-BINAP, H₂ (50 psi), MeOH | 92-95 | 75-88 | Requires enamine precursor |
C(sp³)-H Amination | Ni(OTf)₂/PhI(OTFA)₂, CH₃CN, 60°C | 90 | 70 | Radical side products possible |
Regioselective N-alkylation of the pyrrolidine nitrogen with 2-bromobenzyl groups faces challenges from competitive O-alkylation and dialkylation. Protection-deprotection strategies using Boc or Cbz groups mitigate this, but introduce additional steps [8]. Direct alkylation under phase-transfer conditions (50% NaOH, benzyltriethylammonium chloride) in toluene achieves 85% monoalkylation yield by suppressing quaternary salt formation [3]. Solvent effects critically influence regioselectivity: nonpolar solvents (toluene, MTBE) favor N-alkylation, while polar aprotic solvents (DMF, DMSO) promote dialkylation. Microwave-assisted alkylation (100°C, 20 min) using K₂CO₃ base in acetonitrile enhances reaction efficiency (95% conversion vs. 70% conventional heating) and minimizes hydrolysis of the bromobenzyl electrophile [3] [8].
Table 2: Bromobenzyl Alkylation Optimization Parameters
Electrophile | Base/Solvent | Temperature | Time (h) | Monoalkylation Yield (%) |
---|---|---|---|---|
2-Bromobenzyl bromide | K₂CO₃/CH₃CN | 80°C | 1.5 | 92 |
2-Bromobenzyl chloride | Cs₂CO₃/Toluene | 110°C | 4 | 85 |
2-Bromobenzyl mesylate | TEA/THF | 60°C | 3 | 78 |
Dihydrochloride salt formation enhances crystallinity, stability, and bioavailability. Solvent selection dictates crystal morphology and stoichiometry: ethereal solvents (MTBE, diethyl ether) yield amorphous solids, while alcoholic solvents (MeOH, EtOH) produce crystalline salts with defined hydration states [3] [6]. Isopropanol/water (9:1) achieves near-quantitative precipitation (98% recovery) of the dihydrochloride salt with high purity (>99.5% HPLC). Counterion exchange studies reveal hydrochloride’s superiority over p-toluenesulfonate or besylate in hygroscopicity and dissolution rate. Critical parameters include:
Table 3: Salt Crystallization Solvent Screening
Solvent System | Crystal Form | Recovery (%) | Water Content (KF, %) | Purity (HPLC %) |
---|---|---|---|---|
MeOH/H₂O (8:2) | Crystalline | 95 | 0.8 | 99.7 |
EtOAc/Hexane (1:3) | Amorphous | 82 | 3.5 | 98.2 |
i-PrOH | Crystalline | 98 | 0.5 | 99.9 |
Achieving high enantiopurity in the (R)-enantiomer leverages chiral auxiliaries and transition metal catalysis. Evans oxazolidinone-mediated alkylation of pyrrolidin-3-one derivatives affords (R)-products in >98% ee but requires auxiliary synthesis and removal [5]. More efficient iridium-catalyzed asymmetric reductive amination uses chiral phosphine-oxazoline (PHOX) ligands to convert 3-ketopyrrolidine to (R)-3-amine with 94% ee and 90% yield under hydrogen borrowing conditions [1] [10]. Rhodium-catalyzed C–H insertion of α-diazo amines with [Rh₂(S-DOSP)₄] achieves 89% ee but suffers from diazo stability issues. Recently, cobalt-catalyzed hydroalkylation of 3-pyrrolines with chiral BOX ligands delivers (R)-configured amines with 97% ee and full regiocontrol at C3 [1].
Table 4: Asymmetric Catalysis Performance Comparison
Catalyst System | Substrate | ee (%) | Yield (%) | Advantage |
---|---|---|---|---|
Ir-(R)-PHOX/2-Propanol | 3-Ketopyrrolidine | 94 | 90 | Borrowing H₂, no external reductant |
Rh₂(S-DOSP)₄/α-Diazo amine | N-Cbz-pyrrolidine | 89 | 75 | High steric control |
Co(OTf)₂/(S,S)-Ph-BOX/Et₂Zn | 3-Pyrroline | 97 | 83 | Full C3 regioselectivity |
Sustainable synthesis integrates solvent reduction, catalytic methods, and energy efficiency. Microwave-assisted cyclocondensation of alkyl dihalides with amines in aqueous NaOH reduces reaction times from 12 h to 30 min and increases yields by 20% while eliminating organic solvents [1] [7]. Borrowing hydrogen methodology using [Ru(p-cymene)Cl₂]₂/dppf catalyst enables direct N-alkylation of pyrrolidin-3-amine with 2-bromobenzyl alcohol, generating water as the sole by-product (85% yield, 100% atom economy) [1]. Flow chemistry systems enhance dihydrochloride salt formation: continuous acidification in a microreactor achieves 99% conversion in 5 min residence time, reducing HCl waste by 40% versus batch processes. E-factors decrease from 32 (traditional route) to 11 via:
Table 5: Green Metrics for Synthetic Routes
Parameter | Traditional Route | Green Optimized Route | Improvement |
---|---|---|---|
PMI (Process Mass Intensity) | 86 | 31 | 64% reduction |
Reaction Steps | 7 | 4 | 43% reduction |
Organic Waste (kg/kg product) | 28 | 9 | 68% reduction |
Energy Consumption | 190 kWh/kg | 85 kWh/kg | 55% reduction |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1